molecular formula C8H7N3O3S B1386900 (6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid CAS No. 16943-25-2

(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid

Cat. No. B1386900
CAS RN: 16943-25-2
M. Wt: 225.23 g/mol
InChI Key: VVHYHVUGUPTISC-UHFFFAOYSA-N
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Description

“(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid .


Synthesis Analysis

The synthesis of this compound involves a multi-step procedure. This includes the generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate, followed by intramolecular cyclization with microwave irradiation, hydrolysis, and amidation .


Molecular Structure Analysis

The molecular structure of this compound has been fully characterized through 1H-NMR, 13C-NMR, and HRMS spectra . The intramolecular cyclization occurs regioselectively at the N2-position of the 1,2,4-triazine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include S-alkylation, intramolecular cyclization, hydrolysis, and amidation .

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications. This could include in-depth studies on its mechanism of action, as well as the development of derivatives with enhanced properties .

properties

IUPAC Name

2-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-4-7(14)9-8-11(10-4)5(3-15-8)2-6(12)13/h3H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHYHVUGUPTISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CSC2=NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid
Reactant of Route 2
(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid
Reactant of Route 3
(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid
Reactant of Route 4
(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid
Reactant of Route 5
(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid
Reactant of Route 6
(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid

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